6-Oxo-6-sulfanylhexanoic acid
Description
Contextualization within Organic Chemistry and Biological Systems
Hexanoic acid and its derivatives are six-carbon fatty acids that serve as important building blocks in organic synthesis and are intermediates in various metabolic processes. The introduction of functional groups along the carbon chain dramatically alters the molecule's physical and chemical properties, leading to a wide range of functionalities. These functionalized derivatives are integral to the synthesis of complex organic molecules, including pharmaceuticals and polymers. In biological systems, they can act as signaling molecules, enzyme substrates, or metabolic intermediates. For instance, modified hexanoic acids are involved in pathways such as fatty acid metabolism and the production of hormones. ontosight.ai
Significance of Oxo and Thiol Functionalities in Chemical and Biochemical Research
The presence of an oxo group (a carbonyl group within a carbon chain) introduces polarity and a site for nucleophilic attack. iitk.ac.in Ketones are less reactive than aldehydes but are still key players in a multitude of organic reactions, including nucleophilic additions and reductions to form alcohols. iitk.ac.inlibretexts.org In biochemistry, keto acids are crucial intermediates in the Krebs cycle and glycolysis. wikipedia.org The acidity of the α-hydrogens to the carbonyl group is a key feature, enabling reactions like aldol (B89426) condensations. ncert.nic.in
The thiol group (-SH) , or a thioacid in this case (-COSH), brings a different set of properties. Thiols are the sulfur analogs of alcohols and are known for their strong odors. solubilityofthings.com Thiocarboxylic acids are significantly more acidic than their carboxylic acid counterparts. wikipedia.org The thiol group is a potent nucleophile and can be easily oxidized to form disulfide bonds, a critical interaction for protein structuring. wikipedia.org In biological contexts, the thiol group of cysteine residues is vital for enzyme catalysis, metal binding, and antioxidant defense. solubilityofthings.com The biosynthesis of some natural products involves thiocarboxylic acids, highlighting their role as important pharmacophores. d-nb.info
Overview of Existing Research on Related Functionalized Carboxylic Acids
While "6-Oxo-6-sulfanylhexanoic acid" itself is not extensively documented, research on related compounds provides valuable insights. For example, the synthesis and reactivity of γ-ketothiols, which contain a ketone and a thiol group, have been explored. These compounds can be synthesized through the addition of thioacids to α,β-unsaturated carbonyl compounds. mdpi.com Their subsequent oxidation leads to a variety of sulfur-containing heterocycles. mdpi.com
Furthermore, the biosynthesis of natural products containing a thiocarboxylic acid moiety has been elucidated. In some bacteria, a specific set of enzymes is responsible for the conversion of a carboxylic acid to a thiocarboxylic acid, which then acts as a potent antibacterial agent. d-nb.info This suggests a potential for biological activity in molecules like this compound. Research has also been conducted on various other functionalized hexanoic acids, including those with amino, hydroxyl, and phenyl groups, which have applications in materials science and medicine. d-nb.infoorganic-chemistry.org
Due to the limited direct research, the properties of this compound can be inferred by comparing its parent compounds, 6-oxohexanoic acid and 6-mercaptohexanoic acid.
Comparative Physicochemical Properties of Related Hexanoic Acid Derivatives
| Property | 6-Mercaptohexanoic Acid | 6-Oxohexanoic Acid |
| Molecular Formula | C6H12O2S | C6H10O3 |
| Molecular Weight | 148.22 g/mol organic-chemistry.org | 130.14 g/mol ontosight.ai |
| Boiling Point | 273°C at 760 mmHg organic-chemistry.org | Not available |
| Density | 1.0715 g/mL at 25°C organic-chemistry.org | Not available |
| pKa | ~4.74 (predicted) mdpi.com | Not available |
| CAS Number | 17689-17-7 organic-chemistry.org | 928-81-4 wikipedia.org |
Detailed Research Findings
A notable area of research that sheds light on the potential chemistry of this compound is the study of chiral pinane-type γ-ketothiols. Researchers have successfully synthesized these bifunctional molecules by reacting thioacids with α,β-unsaturated carbonyl compounds in a thia-Michael addition, followed by deacylation. mdpi.com This synthetic route could theoretically be adapted to produce this compound.
The study on γ-ketothiols also explored their oxidative transformations. The oxidation of these compounds can lead to the formation of disulfides and subsequently to more complex sulfur-containing heterocycles. mdpi.com The stereochemistry of these reactions is of particular interest, as it can be influenced by the solvent and reaction conditions. mdpi.com These findings suggest that this compound would likely be a versatile intermediate, capable of undergoing a range of transformations at both the oxo and sulfanyl (B85325) positions to generate a diverse library of new compounds.
Properties
CAS No. |
61260-13-7 |
|---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
6-oxo-6-sulfanylhexanoic acid |
InChI |
InChI=1S/C6H10O3S/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) |
InChI Key |
KEYFYCFLITUULJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)S)CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Oxo and Thiol Containing Hexanoic Acid Scaffolds
Stereoselective Synthesis and Asymmetric Catalysis in Functionalized Hexanoic Acid Synthesis
The introduction of chirality into hexanoic acid derivatives is a critical aspect of their synthesis, as the biological activity and material properties of these compounds can be highly dependent on their stereochemistry. wikipedia.org Asymmetric catalysis provides a powerful tool for achieving high levels of stereocontrol in these synthetic endeavors. rsc.org
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. wikipedia.org For a molecule like 6-Oxo-6-sulfanylhexanoic acid, a chiral center could be introduced at various positions along the hexanoic acid backbone. One common strategy involves the asymmetric functionalization of a prochiral precursor. For instance, an asymmetric aldol (B89426) reaction could be employed to introduce a hydroxyl group at a specific position with a defined stereochemistry. This hydroxyl group could then be further manipulated to install the desired oxo or thiol functionality.
Chiral catalysts, such as proline and its derivatives, have been shown to be effective in promoting asymmetric aldol reactions. youtube.com Similarly, transition metal complexes with chiral ligands are widely used for a variety of asymmetric transformations, including hydrogenations and oxidations, which could be applied to create chiral centers in hexanoic acid precursors. nih.govmdpi.com The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).
Table 1: Comparison of Enantioselective Strategies
| Catalytic System | Transformation | Potential Application to Hexanoic Acid Scaffolds |
|---|---|---|
| Chiral Phosphoric Acids | Aziridine opening with carboxylic acids | Introduction of amino and hydroxyl groups with stereocontrol. nih.gov |
| Nickel/BenzP* Catalyst | Domino hydrocarboxylation-transfer hydrogenation | Conversion of alkynes to α-chiral carboxylic acids. nih.gov |
| Organocatalysis (e.g., Proline) | Asymmetric α-functionalization of aldehydes | Introduction of substituents at the α-position of a hexanoic aldehyde precursor. mdpi.com |
In cases where a molecule contains multiple stereocenters, controlling the relative stereochemistry between them (diastereoselectivity) is paramount. wikipedia.org For derivatives of this compound with more than one chiral center, diastereoselective control can be achieved through various methods. Substrate-controlled approaches rely on the inherent stereochemistry of the starting material to direct the formation of new stereocenters. For example, a chiral starting material derived from the chiral pool, such as an amino acid or a sugar, can be used to influence the stereochemical outcome of subsequent reactions. wikipedia.org
Reagent-controlled and catalyst-controlled diastereoselection offer more flexibility. Chiral reagents or catalysts can be used to favor the formation of one diastereomer over others, regardless of the substrate's inherent stereochemical bias. For instance, in an asymmetric aldol reaction involving a chiral aldehyde and a prochiral ketone, the choice of a specific chiral catalyst can lead to the selective formation of one of the four possible stereoisomers.
Strategies for Regioselective Installation of Oxo and Thiol Moieties
The precise placement of the oxo and thiol groups on the hexanoic acid backbone is critical for the target molecule's identity and function. Regioselective reactions are therefore essential in the synthetic strategy.
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product, often with high atom economy and efficiency. mdpi.comnih.gov MCRs can be designed to assemble the hexanoic acid scaffold with the desired functionalities pre-installed or with handles for their subsequent introduction. For example, a Passerini or Ugi reaction could potentially be adapted to bring together fragments that would form the basis of the this compound structure. nih.gov The versatility of MCRs allows for the rapid generation of a library of related compounds by varying the starting materials. researchgate.net
Table 2: Potential Multicomponent Reactions for Scaffold Synthesis
| Reaction Name | Components | Potential Product Scaffold |
|---|---|---|
| Ugi Reaction | Aldehyde, amine, carboxylic acid, isocyanide | Highly functionalized peptide-like structures that can be precursors to functionalized hexanoic acids. nih.gov |
| Passerini Reaction | Aldehyde or ketone, carboxylic acid, isocyanide | α-Acyloxy carboxamides that can be further modified. mdpi.com |
When starting with a pre-formed hexanoic acid or a derivative, the challenge lies in the selective introduction of the oxo and thiol groups at the desired positions. Directing groups can be employed to control the regioselectivity of C-H functionalization reactions. rsc.orgrsc.org A directing group temporarily attached to the molecule can guide a catalyst to a specific C-H bond, allowing for its selective conversion to a C-C or C-heteroatom bond. The carboxylic acid group itself can act as a directing group, facilitating functionalization at specific positions.
Alternatively, the synthesis can proceed through a series of protection and deprotection steps. For instance, a diol precursor to the hexanoic acid could be selectively protected at one hydroxyl group, allowing the other to be oxidized to an aldehyde (the "oxo" group). The protected hydroxyl could then be deprotected and converted to a thiol.
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the advantages of traditional organic synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. Enzymes can be used to perform highly regio- and stereoselective transformations that are often difficult to achieve with conventional chemical methods.
For the synthesis of this compound, enzymes such as lipases, esterases, and oxidoreductases could be employed. For example, a lipase (B570770) could be used for the enantioselective acylation of a diol precursor, creating a chiral intermediate. An alcohol dehydrogenase could then be used for the selective oxidation of a primary alcohol to an aldehyde. The use of enzymes can lead to more environmentally friendly and efficient synthetic routes.
Green Chemistry Principles and Sustainable Synthesis
The progression of modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The synthesis of specialized scaffolds like this compound, a thioacid derivative, provides a pertinent case study for the application of these principles. The focus is on developing methodologies that are not only efficient in yield but also environmentally benign, economically viable, and safe. researchgate.net This involves a holistic assessment of synthetic routes, considering factors such as atom economy, the nature of raw materials, energy consumption, and the toxicity of reagents and byproducts. nih.govacs.org
Atom Economy and Waste Prevention
A core tenet of green chemistry is the maximization of atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.comjk-sci.com Traditional methods for thioacid synthesis often involve multi-step procedures with stoichiometric activating agents and protecting groups, which can lead to poor atom economy and significant waste generation. nih.gov For instance, methods that pre-form activated carboxylic acids before reaction with a hydrosulfide (B80085) source generate substantial byproducts. nih.gov
| Synthetic Approach | Key Reagents | Typical Byproducts | Atom Economy Principle |
|---|---|---|---|
| Traditional Activation Method | Carboxylic acid, Coupling agents (e.g., EDC), Hydrosulfide source | Urea derivatives, Stoichiometric salts | Lower atom economy due to the mass of the coupling agent not being incorporated into the final product. organic-chemistry.org |
| Direct Thionation | Carboxylic acid, Lawesson's Reagent | Phosphorus-containing oxides | Moderate atom economy; while direct, the reagent contributes significant non-incorporated mass. nih.gov |
| Catalytic Thiolation | Aldehyde, Thiol source, Catalyst | Water | High atom economy, as the catalyst is used in small amounts and most reactant atoms are incorporated. organic-chemistry.org |
| Radical-Mediated Synthesis | Thioacetate, Radical initiator (e.g., light) | Minimal, often catalyst regeneration byproducts | Potentially very high atom economy, especially in chain reactions where initiators are used substoichiometrically. rsc.org |
Table 1: Illustrative Comparison of Atom Economy in Thioacid Synthesis Methodologies.
Use of Renewable Feedstocks
| Renewable Feedstock | Key Bio-Derived Intermediate | Potential Conversion to Target Scaffold | Reference |
|---|---|---|---|
| Glucose / Fructose | 6-Hydroxyhexanoic acid (6-HCA) | Oxidation of the alcohol to an aldehyde/acid followed by thionation. | researchgate.net |
| Natural Oils (Triglycerides) | Fatty Acids (e.g., Caproic Acid/Hexanoic Acid) | Selective oxidation and thionation of the carboxylic acid group. | magritek.comrsc.org |
| Lignocellulosic Biomass | Levulinic Acid | Catalytic upgrading and ring-opening to form C6 linear chains, followed by functional group manipulation. | researchgate.net |
| Waste Biomass | Caproic Acid (via anaerobic fermentation) | Direct functionalization of the hexanoic acid backbone. | researchgate.net |
Table 2: Potential Renewable Feedstocks and Pathways for the this compound Backbone.
Energy Efficiency and Safer Reaction Conditions
Minimizing energy consumption is crucial for sustainable synthesis. skpharmteco.com This involves designing reactions that can be conducted at ambient temperature and pressure. acs.org Visible-light photocatalysis is an exemplary technology in this context, utilizing low-energy photons to drive chemical transformations that might otherwise require high temperatures. rsc.org For instance, the coupling of thioacids and amines has been achieved at room temperature in water using CdS nanoparticles as a photocatalyst, with some reactions even proceeding under moderate sunlight. rsc.org Such mild conditions not only save energy but also enhance safety and can prevent the degradation of sensitive functional groups. The use of microwave irradiation represents another strategy for improving energy efficiency, often leading to faster reactions and purer products compared to conventional heating. atiner.gr The choice of solvent also plays a significant role, as the bulk of energy in a chemical process is often used for solvent removal. skpharmteco.com Employing safer, greener solvents like water or deep eutectic solvents, or performing reactions under solvent-free conditions, aligns with the goals of reducing both energy use and environmental hazards. rsc.orgorganic-chemistry.org
Chemical Transformations and Derivatization Studies
Reactivity of the Carbonyl Group (Oxo Functionality)
The terminal aldehyde, or oxo group, in 6-Oxo-6-sulfanylhexanoic acid is a primary site for electrophilic reactions. Its reactivity is centered on the polarized carbon-oxygen double bond, which is susceptible to attack by a variety of nucleophiles.
Nucleophilic Additions and Condensation Reactions
The carbonyl carbon of the oxo group serves as an electrophilic center, readily undergoing nucleophilic addition. This reaction forms the basis for creating new carbon-carbon and carbon-heteroatom bonds. For instance, primary amines react to form imines (Schiff bases), while alcohols can add to form hemiacetals and subsequently acetals under acidic conditions.
Condensation reactions, which involve the loss of a small molecule like water, are also characteristic of this functional group. A notable example is the Wittig reaction, where the oxo group reacts with a phosphorus ylide to replace the C=O bond with a C=C bond, providing a powerful method for alkene synthesis.
Table 1: Examples of Nucleophilic Addition and Condensation Reactions
| Reaction Type | Reagent | Product Class |
|---|---|---|
| Imination | Primary Amine (R-NH₂) | Imine |
| Acetal Formation | Alcohol (R-OH), Acid Catalyst | Acetal |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
Reductions and Oxidations Affecting the Oxo Group
The oxidation state of the carbonyl carbon can be readily altered. Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can selectively reduce the aldehyde to a primary alcohol, yielding 6-hydroxy-6-sulfanylhexanoic acid. This transformation is highly efficient and specific to the carbonyl group, leaving the thiol and carboxylic acid functionalities intact.
Conversely, the oxo group can be oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Tollens' reagent. This reaction would convert this compound into 6-sulfanylhexanedioic acid, a dicarboxylic acid derivative.
Table 2: Redox Reactions of the Oxo Group
| Transformation | Reagent Example | Product Functional Group |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |
Transformations Involving the Thiol Group (Sulfanyl Functionality)
The thiol group is a highly reactive nucleophile and can participate in a unique set of reactions, including radical-mediated additions and oxidative couplings.
Thiol-Ene Reactions and Click Chemistry Applications
The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation that falls under the umbrella of "click chemistry". wikipedia.orgscripps.edu This reaction involves the radical-initiated addition of the S-H bond across a carbon-carbon double bond (an 'ene'). nih.gov The process is typically initiated by photolysis or a radical initiator and proceeds via an anti-Markovnikov addition, where the sulfur atom attaches to the less substituted carbon of the alkene. wikipedia.orgresearchgate.net Due to its high yield, stereoselectivity, and tolerance of various functional groups, the thiol-ene reaction is considered a highly reliable conjugation method. wikipedia.org
This reaction allows this compound to be covalently linked to polymers, surfaces, or other molecules containing alkene functionalities, making it a valuable tool in materials science and bioconjugation. nd.edu
Table 3: Thiol-Ene Reaction Overview
| Feature | Description |
|---|---|
| Reaction Type | Radical addition of a thiol to an alkene. |
| Key Characteristics | High efficiency, high yield, minimal byproducts. nih.gov |
| Regioselectivity | Predominantly anti-Markovnikov addition. wikipedia.org |
| Initiation | UV light or thermal radical initiators. nih.gov |
Oxidative Couplings and Disulfide Bond Formation
One of the most characteristic reactions of thiols is their oxidation to form disulfides. biolmolchem.com Two molecules of this compound can undergo oxidative coupling to form a symmetrical disulfide dimer. This reaction can be promoted by a range of mild oxidizing agents, including molecular iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, often in the presence of a catalyst. organic-chemistry.org The resulting disulfide bond is a covalent linkage that is stable yet reversible under reducing conditions, a property that is fundamental to many biological processes.
Table 4: Oxidative Coupling to Form a Disulfide
| Reactant | Oxidizing Agent | Product |
|---|---|---|
| 2 x this compound | Mild Oxidant (e.g., I₂, H₂O₂, air) | Symmetrical Disulfide |
S-Alkylation and Acylation Reactions
As a potent nucleophile, the thiol group readily participates in substitution reactions. S-alkylation occurs when the thiol is treated with an alkyl halide, resulting in the formation of a thioether. This reaction proceeds via an Sₙ2 mechanism.
Similarly, S-acylation can be achieved by reacting the thiol with an acyl chloride or an acid anhydride. This process yields a thioester, which is an important functional group in both organic synthesis and biochemistry. These reactions provide straightforward methods for attaching a wide variety of organic moieties to the sulfur atom of the parent molecule.
Table 5: S-Alkylation and S-Acylation Reactions
| Reaction Type | Reagent | Product Class |
|---|---|---|
| S-Alkylation | Alkyl Halide (R-X) | Thioether (Thioalkane) |
| S-Acylation | Acyl Chloride (R-COCl) | Thioester |
Interplay Between Oxo and Thiol Functionalities in Reaction Mechanisms
There is no available scientific literature that specifically investigates the interplay between the oxo and thiol functionalities in the reaction mechanisms of This compound . General principles of organic chemistry would suggest a complex reactivity profile where the two functional groups could interact intramolecularly or influence the molecule's reaction with external reagents. For instance, the thiol group could potentially form a hemithioacetal with the ketone under certain conditions, leading to cyclic structures. However, without experimental data, any discussion on this topic would be purely speculative.
Synthesis of Advanced Derivatives for Specific Applications
Similarly, the synthesis of advanced derivatives from This compound is not documented in the scientific literature. While general methodologies exist for creating macrocycles, peptide conjugates, and heterocyclic systems from molecules containing carboxylic acids, ketones, or thiols, the application of these methods to This compound has not been reported.
Preparation of Macrocyclic Structures and Peptide Conjugates
There are no published studies detailing the use of This compound in the preparation of macrocyclic structures or peptide conjugates. The bifunctional nature of the molecule, in theory, makes it a potential building block for such syntheses, but no specific examples or reaction conditions have been described.
Computational Chemistry and Molecular Modeling Investigations
Molecular Mechanics and Dynamics Simulations
While quantum chemical methods are excellent for studying the electronic properties of single molecules or small molecular systems, molecular mechanics and dynamics simulations are better suited for exploring the conformational flexibility and intermolecular interactions of larger systems over longer timescales. nih.govchemrxiv.org
The presence of a flexible hexanoic acid chain in 6-Oxo-6-sulfanylhexanoic acid gives rise to a multitude of possible conformations. Molecular mechanics force fields can be used to rapidly calculate the potential energy of these different conformations, allowing for a thorough exploration of the molecule's conformational space. nih.govacs.org
By systematically rotating the molecule's rotatable bonds and calculating the corresponding energies, a detailed potential energy surface can be generated. This surface reveals the low-energy, stable conformations of the molecule, as well as the energy barriers that separate them. Understanding the preferred conformations is crucial, as they can significantly influence the molecule's physical properties and biological activity.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account the influence of its environment. aip.orgaip.org By simulating the motion of this compound in a solvent, such as water, MD can reveal how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. chemrxiv.org
MD simulations are particularly useful for studying intermolecular interactions, such as hydrogen bonding between the carboxylic acid and thioacid moieties and surrounding water molecules. These simulations can also provide insights into the molecule's aggregation behavior and its interactions with other molecules or surfaces. The choice of force field is critical in these simulations to accurately represent the underlying physics of the system. nih.govacs.org
Biochemical Interactions and Pathway Elucidation
Enzymatic Catalysis and Inhibition Mechanisms
The enzymatic production and transformation of 6-oxohexanoic acid are key aspects of its biochemical significance.
An important enzymatic reaction involving 6-oxohexanoic acid is its synthesis from 6-aminohexanoic acid. This conversion is catalyzed by an ω-amino group-oxidizing enzyme (ω-AOX) isolated from the fungus Phialemonium sp. AIU 274. tandfonline.comnih.gov This enzyme exhibits oxidase activity towards a variety of ω-amino compounds. The production of 6-oxohexanoic acid is significantly influenced by reaction conditions, such as pH and temperature. The optimal pH for the ω-AOX activity on 6-aminohexanoic acid is 7.5, with the enzyme showing stability in a pH range of 6.5 to 7.5. tandfonline.com
The enzymatic process also involves the addition of catalase to the reaction mixture. This is because the oxidation reaction catalyzed by ω-AOX generates hydrogen peroxide, which can negatively affect the stability of the oxidase. The inclusion of catalase to eliminate hydrogen peroxide was found to significantly increase the yield of 6-oxohexanoic acid. tandfonline.com Under optimized conditions, a complete (100%) conversion of 6-aminohexanoic acid to 6-oxohexanoic acid can be achieved. tandfonline.comnih.gov
Detailed kinetic and thermodynamic parameters for the binding of 6-oxohexanoic acid to specific enzymes are not extensively documented in the available literature. However, the enzymatic synthesis from 6-aminohexanoic acid provides some insights into the enzyme-substrate relationship. The reaction, catalyzed by ω-AOX from Phialemonium sp. AIU 274, proceeds efficiently under specific conditions.
| Parameter | Optimal Value/Condition |
| Enzyme | ω-amino group-oxidizing enzyme (ω-AOX) |
| Source Organism | Phialemonium sp. AIU 274 |
| Substrate | 6-aminohexanoic acid |
| Product | 6-oxohexanoic acid |
| Optimal pH | 7.0 for long-term reaction |
| Optimal Temperature | 30 °C |
| Co-enzyme/Additive | Catalase (20 U) |
| Reaction Time | 30 hours |
| Yield | 100% |
This table summarizes the optimized conditions for the enzymatic production of 6-oxohexanoic acid. tandfonline.comnih.gov
Currently, there are no publicly available X-ray crystallography studies that have elucidated the structure of an enzyme in complex with 6-oxohexanoic acid. Such studies would be invaluable in understanding the precise molecular interactions at the active site that govern substrate binding and catalysis.
Role in Metabolic Pathways and Intermediary Metabolism
6-Oxohexanoic acid is a recognized metabolite, playing a role in both fatty acid and amino acid catabolism. biosynth.com
6-oxohexanoic acid can be formed endogenously through the oxidation of 6-hydroxyhexanoic acid. biosynth.com It serves as an intermediate in various metabolic pathways. For instance, in certain bacterial strains like Pseudomonas spp., 6-oxohexanoic acid can be further oxidized to adipic acid. asm.org In fact, these strains show a high molar yield (90%) of adipic acid from 6-oxohexanoic acid after induction with n-hexane. asm.org This suggests a significant role for 6-oxohexanoic acid in the ω-oxidation pathway of fatty acids. asm.org
The compound is also an intermediate in the degradation of caprolactam. Furthermore, it has been associated with metabolic disorders, and a deficiency in 6-aminocaproic acid can lead to a decreased ability to form 6-oxohexanoic acid from lysine (B10760008). biosynth.com
6-Oxohexanoic acid is situated at the crossroads of fatty acid and amino acid metabolism. As a medium-chain fatty acid derivative, it is involved in fatty acid degradation pathways. nih.gov Specifically, it is a key intermediate in the ω-oxidation pathway. This metabolic route provides an alternative to β-oxidation for the breakdown of fatty acids and involves the oxidation of the ω-carbon, which is the carbon atom most distant from the carboxyl group. wikipedia.org
Its connection to amino acid catabolism is also well-established. biosynth.com It is a metabolite derived from the breakdown of amino acids, particularly lysine. biosynth.com The enzymatic conversion of 6-aminohexanoic acid, a lysine derivative, to 6-oxohexanoic acid highlights this link. tandfonline.comnih.govmdpi.com
| Metabolic Pathway | Role of 6-Oxohexanoic Acid | Key Enzymes/Organisms |
| Fatty Acid Catabolism (ω-oxidation) | Intermediate in the conversion of hexanoate (B1226103) to adipic acid. | Pseudomonas spp. asm.org |
| Amino Acid Catabolism | Metabolite derived from lysine breakdown. | ω-amino group-oxidizing enzyme (Phialemonium sp. AIU 274) tandfonline.comnih.gov |
| Caprolactam Degradation | Intermediate metabolite. | 6-hydroxyhexanoate dehydrogenase |
This table outlines the role of 6-oxohexanoic acid in various metabolic pathways.
Metabolomic Profiling for Pathway Perturbation Analysis
Currently, there is no published research available that details the use of 6-Oxo-6-sulfanylhexanoic acid in metabolomic profiling studies.
Metabolomic profiling is a powerful technique used to obtain a comprehensive snapshot of the small-molecule metabolites within a biological system. When a cell or organism is exposed to a specific compound, this technique can reveal how that compound perturbs the intricate network of metabolic pathways. If this compound were to be studied using this approach, researchers would introduce the compound to a model system (e.g., cell cultures or microorganisms) and compare the resulting metabolite fingerprint to that of an untreated control group. By analyzing the differences, scientists could infer which enzymatic pathways are affected by the compound, whether it serves as a substrate or inhibitor for certain enzymes, or if it is metabolized into other products. This type of analysis is crucial for elucidating a compound's mechanism of action and its broader biological role.
Genetic Code Expansion and Incorporation as Noncanonical Amino Acids
The incorporation of this compound as a noncanonical amino acid (ncAA) into proteins has not been reported in the available scientific literature.
Genetic code expansion is a revolutionary technology that allows scientists to site-specifically incorporate ncAAs, beyond the canonical 20, into proteins. nih.govnih.gov This process requires an engineered set of translational machinery, specifically an orthogonal aminoacyl-tRNA synthetase/tRNA pair, that is designed to uniquely recognize the ncAA and assign it to a specific codon, often a nonsense or "stop" codon like UAG (amber). nih.govmdpi.com The ability to insert an ncAA like this compound, which contains a reactive thioacid functional group, would offer a powerful tool for protein engineering, allowing for novel chemical reactions and structural probes to be introduced directly into a target protein. rice.edu
Engineering of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs
There is no documented instance of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair being engineered for this compound.
The creation of such a pair is the cornerstone of genetic code expansion. mdpi.com The process involves selecting a suitable aaRS/tRNA pair from one organism that does not cross-react with the host organism's translational machinery (a property known as orthogonality). nih.govnih.gov The chosen aaRS would then be subjected to directed evolution. This involves creating a large library of aaRS mutants and using a selection process to identify variants that can specifically recognize and "charge" the target ncAA (in this case, this compound) onto its cognate tRNA. protocols.io A successful selection would yield an aaRS that is highly specific for the ncAA and does not recognize any of the natural amino acids, ensuring high fidelity of incorporation. mdpi.com
Table 1: General Strategies for Engineering Orthogonal aaRS/tRNA Pairs
| Strategy | Description | Key Objective |
| Directed Evolution | Involves iterative rounds of creating mutant aaRS libraries and selecting for variants that specifically recognize the desired ncAA. | To alter the substrate specificity of the aaRS active site to accommodate the ncAA. |
| Rational Design | Uses computational modeling and structural knowledge of the aaRS active site to predict mutations that will favor binding of the ncAA. | To engineer specificity based on the known structure of the synthetase and the chemical properties of the ncAA. |
| tRNA Engineering | Modifies the tRNA sequence to ensure it is not recognized by endogenous synthetases but is efficiently charged by the engineered orthogonal aaRS. | To ensure the tRNA functions orthogonally within the host cell's translational system. |
Site-Specific Incorporation into Proteins for Mechanistic Studies
As there is no engineered system for its incorporation, there are no examples of this compound being used in mechanistic studies.
If such a system were developed, the site-specific incorporation of a thioacid-containing amino acid like this compound would unlock a variety of applications for studying protein mechanisms. The thioacid group is chemically distinct from the functional groups of natural amino acids and can serve as a bio-orthogonal handle. For instance, it could be used for native chemical ligation to attach probes, drugs, or other proteins. rice.edu It could also act as a spectroscopic probe to study enzyme active sites or protein-protein interactions. nih.govnih.gov The ability to place this unique functional group at any desired position in a protein would provide an unparalleled method for dissecting structure-function relationships. ucl.ac.ukresearchwithrutgers.com
Table 2: Potential Applications in Mechanistic Studies
| Application | Mechanistic Insight |
| Enzyme Active Site Probing | The thioacid could act as a catalytic residue mimic or a reactive handle to trap enzymatic intermediates, elucidating catalytic mechanisms. |
| Protein-Protein Interactions | Placed at a protein interface, it could be used in cross-linking studies to map interaction surfaces and dynamics. |
| Bioconjugation | The unique reactivity of the thioacid would allow for the site-specific attachment of fluorophores, spin labels, or small molecules to study protein dynamics, localization, and function in vitro and in vivo. rice.edu |
| Redox Sensing | The sulfur-containing moiety could potentially be used to probe or engineer redox sensitivity into a protein. |
Advanced Analytical and Spectroscopic Characterization
High-Resolution Mass Spectrometry for Structural Confirmation and Quantitative Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 6-Oxo-6-sulfanylhexanoic acid. By providing a highly accurate mass measurement of the molecular ion, HRMS can determine the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The expected exact mass of this compound (C6H8O3S) would be a primary confirmation of its identity.
In addition to confirming the molecular formula, HRMS coupled with fragmentation techniques (MS/MS) would offer detailed structural information. The fragmentation pattern is predictable based on the functional groups present: a carboxylic acid, a ketone, and a thioacid. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl groups of the ketone and the thioacid is a common fragmentation pathway for such compounds. libretexts.org
McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement could occur, leading to a characteristic neutral loss.
Loss of small molecules: Neutral losses of water (H2O), carbon monoxide (CO), and hydrogen sulfide (B99878) (H2S) are also anticipated, providing further clues to the molecular structure.
Quantitative analysis of this compound in various matrices can be achieved using HRMS coupled with liquid chromatography (LC-HRMS). This technique offers high sensitivity and selectivity, allowing for the detection and quantification of the compound at very low concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Information
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, both ¹H NMR and ¹³C NMR would provide a wealth of information regarding the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons in the aliphatic chain. The chemical shifts of these protons would be influenced by the neighboring electron-withdrawing carbonyl and thioacid groups. Protons closer to these groups would resonate at a lower field (higher ppm). Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., triplets, multiplets), which would help to establish the connectivity of the carbon chain. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each of the six carbon atoms in the molecule. The chemical shifts of the carbon atoms would be highly indicative of their chemical environment. The carbonyl carbons of the ketone, carboxylic acid, and thioacid would be expected to resonate at the lowest fields (highest ppm values) due to the strong deshielding effect of the double-bonded oxygen and sulfur atoms.
Predicted NMR Data for this compound Below is an interactive table of predicted ¹H and ¹³C NMR chemical shifts.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-COOH) | 10-12 (broad s, 1H) | 175-185 |
| C2 (-CH₂-) | 2.2-2.5 (t, 2H) | 30-40 |
| C3 (-CH₂-) | 1.6-1.9 (m, 2H) | 20-30 |
| C4 (-CH₂-) | 1.6-1.9 (m, 2H) | 20-30 |
| C5 (-CH₂-) | 2.5-2.8 (t, 2H) | 40-50 |
| C6 (-COSH) | - | 195-205 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. s = singlet, t = triplet, m = multiplet.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. ksu.edu.sa These two techniques are often complementary.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the various functional groups. The O-H stretch of the carboxylic acid would appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretches of the ketone and carboxylic acid would result in strong, sharp peaks in the range of 1680-1760 cm⁻¹. libretexts.org The C=O stretch of the thioacid would also be observable in this region. The S-H stretch of the thioacid would likely appear as a weaker band around 2550-2600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H and C=O stretches are also Raman active, the S-H and C-S stretching vibrations often give rise to more intense signals in the Raman spectrum compared to the IR spectrum. This makes Raman spectroscopy particularly useful for studying sulfur-containing compounds.
Predicted Vibrational Frequencies for this compound The following interactive table summarizes the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | 2500-3300 (weak) |
| Carboxylic Acid | C=O stretch | 1700-1725 | 1700-1725 |
| Ketone | C=O stretch | 1710-1720 | 1710-1720 |
| Thioacid | S-H stretch | 2550-2600 (weak) | 2550-2600 (strong) |
| Thioacid | C=O stretch | 1680-1710 | 1680-1710 |
| Alkane | C-H stretch | 2850-2960 | 2850-2960 |
X-ray Diffraction for Solid-State Structural Determination and Absolute Configuration
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction analysis would provide an unambiguous determination of its molecular structure in the solid state.
This technique would yield precise measurements of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation. Furthermore, X-ray diffraction can establish the packing of the molecules in the crystal lattice, revealing information about intermolecular interactions such as hydrogen bonding. In cases where the molecule is chiral, X-ray diffraction can be used to determine its absolute configuration. The ability to obtain a high-quality crystal is the primary prerequisite for this analysis. nih.gov
Emerging Research Avenues and Future Perspectives
Development as Molecular Probes and Chemical Tools
The dual functionality of 6-sulfanylhexanoic acid is instrumental in its use for creating molecular probes and chemical tools. The thiol group provides a strong anchoring point for binding to metal surfaces, particularly gold, while the carboxylic acid can be modified to attach signaling molecules, such as fluorescent dyes or biotin.
Self-Assembled Monolayers (SAMs): 6-Sulfanylhexanoic acid and similar thiol-containing molecules are widely used to form self-assembled monolayers on gold surfaces. The thiol group chemisorbs onto the gold, creating an organized, single-molecule-thick layer. The terminal carboxylic acid groups can then be used to immobilize proteins, DNA, or other biomolecules for biosensor applications.
Fluorescent Probes: By coupling a fluorescent dye to the carboxylic acid end of 6-sulfanylhexanoic acid, researchers can create probes for various applications. For instance, derivatives like 6-(Fluorescein-5-Carboxamido) Hexanoic Acid are used in fluorescence-based assays. fishersci.cathermofisher.com These probes can be used to label proteins and other amine-containing molecules. vectorlabs.com
A related compound, 6-Azidohexanoic Acid Sulfo-NHS Ester, which also possesses a hexanoic acid backbone, is used to label proteins and other macromolecules with an azide (B81097) group for subsequent "click chemistry" reactions, a powerful tool in chemical biology. vectorlabs.com
Applications in Bioconjugation Chemistry and Material Science
Bioconjugation is the process of linking molecules, at least one of which is a biomolecule, to form a stable conjugate. The unique properties of 6-sulfanylhexanoic acid make it a valuable reagent in this field. acs.org
Protein Modification: The carboxylic acid group can be activated to react with primary amines (e.g., lysine (B10760008) residues) on the surface of proteins. This allows for the attachment of the thiol-containing molecule to a protein. The newly introduced thiol group can then be used for further modifications, such as linking to other molecules or surfaces.
Drug Delivery Systems: In material science, 6-sulfanylhexanoic acid can be used to functionalize nanoparticles for drug delivery. The thiol group can anchor the molecule to gold nanoparticles, and the carboxylic acid can be used to attach drugs or targeting ligands.
Surface Functionalization: The ability of thiols to form strong bonds with noble metals is exploited in material science to create functionalized surfaces. These surfaces can be designed to have specific chemical properties, such as hydrophilicity or biocompatibility, by choosing appropriate terminal functional groups on the thiol molecule.
| Application Area | Key Feature of 6-Sulfanylhexanoic Acid Utilized | Example |
| Bioconjugation | Carboxylic acid for amine coupling, Thiol for further linking | Protein labeling, Immobilization of enzymes nih.gov |
| Material Science | Thiol for metal surface binding | Functionalization of gold nanoparticles, Creation of biosensor surfaces |
| Drug Delivery | Bifunctionality for linking drugs and targeting moieties | Targeted nanoparticle drug delivery systems |
Integration with Systems Biology and Synthetic Biology Approaches
Systems biology aims to understand the complex interactions within biological systems. Synthetic biology seeks to design and construct new biological parts, devices, and systems. Bifunctional molecules like 6-sulfanylhexanoic acid can play a role in these emerging fields.
Metabolic Engineering: In synthetic biology, there is growing interest in engineering microorganisms to produce valuable chemicals from renewable resources. While not a direct product, the synthesis of related C6 building blocks like 6-hydroxyhexanoic acid and adipic acid from bio-based feedstocks is an active area of research. researchgate.netrsc.org These sustainable routes could potentially be adapted for the production of other functionalized hexanoic acid derivatives.
Chemical Genetics: Chemical probes are essential tools in systems biology for perturbing and studying biological pathways. The versatility of 6-sulfanylhexanoic acid as a linker allows for the creation of customized probes to investigate specific protein functions in a cellular context.
Innovations in High-Throughput Screening and Compound Discovery
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds to identify those with a desired biological activity. wikipedia.orgbmglabtech.com This process is a cornerstone of modern drug discovery. nih.gov
Combinatorial Chemistry: The structure of 6-sulfanylhexanoic acid is well-suited for combinatorial chemistry, where large libraries of related compounds are synthesized. By reacting a variety of molecules with either the thiol or the carboxylic acid group, a diverse library of compounds can be generated for screening.
Assay Development: The ability of 6-sulfanylhexanoic acid to form stable monolayers on surfaces is valuable for developing HTS assays. For example, proteins can be immobilized on a gold surface functionalized with this molecule, and then screened against a library of potential binding partners.
The development of robust HTS platforms is crucial for identifying novel compounds that can modulate biological systems, including those that might disrupt endocrine function. endocrine-abstracts.org The efficiency of HTS can be enhanced through automation and the use of specialized tools like catalyst-coated beads for parallel synthesis and purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
